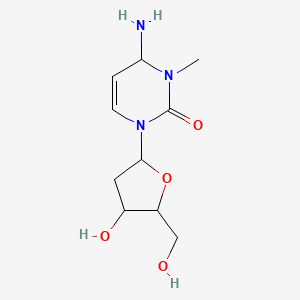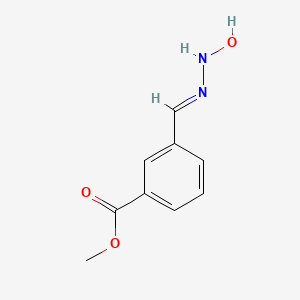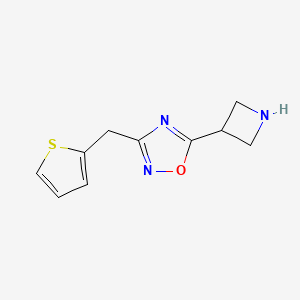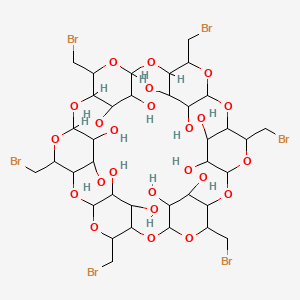![molecular formula C16H22O3 B12103285 2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclopentenyloxyethyl methacrylate is a specialized functional monomer with the molecular formula C16H22O4 . This compound is known for its unique properties, including water resistance, solvent resistance, flexibility, and good adhesion. It is widely used as a reactive diluent in light-curing materials .
准备方法
Synthetic Routes and Reaction Conditions: Dicyclopentenyloxyethyl methacrylate is typically synthesized through an addition reaction between acrylic acid and dicyclopentadiene in the presence of a trifluoromethanesulfonic acid catalyst. The reaction conditions include a molar ratio of acrylic acid to dicyclopentadiene of (1.0-1.3):1, a catalyst dosage of 0.05-0.15% of the total mass of the reaction liquid, a reaction temperature of 70-100°C, and a stirring speed of 200-300 rpm. The reaction time is usually 2-6 hours .
Industrial Production Methods: In industrial settings, the production of dicyclopentenyloxyethyl methacrylate involves similar reaction conditions but on a larger scale. The use of trifluoromethanesulfonic acid as a catalyst is advantageous due to its excellent catalytic performance, which increases the yield of the addition reaction to above 96% .
化学反应分析
Types of Reactions: Dicyclopentenyloxyethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo radical polymerization due to the presence of the methacrylate group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Radical Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Requires strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Polymerization: Produces polymers with high thermal stability and mechanical strength.
Oxidation: Can lead to the formation of various oxidized derivatives.
Substitution: Results in substituted methacrylate derivatives with altered chemical properties
科学研究应用
Dicyclopentenyloxyethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its use in dental materials and medical adhesives.
Industry: Widely used in the production of UV coatings, adhesives, inks, and resin modification
作用机制
The mechanism of action of dicyclopentenyloxyethyl methacrylate involves its interaction with cellular structures. It primarily targets cellular membranes and proteins, potentially leading to mutations. The compound’s methacrylate group allows it to participate in polymerization reactions, forming stable polymer networks. These networks can interact with various cellular components, leading to changes in cellular function and structure.
相似化合物的比较
Isobonyl Methacrylate: Similar in structure but differs in the side chain, leading to different physical properties.
Ethylene Glycol Dimethacrylate: Another methacrylate compound with different applications and properties.
Bisphenol A Dimethacrylate: Used in dental materials and has different mechanical properties compared to dicyclopentenyloxyethyl methacrylate
Uniqueness: Dicyclopentenyloxyethyl methacrylate stands out due to its unique combination of water resistance, solvent resistance, flexibility, and good adhesion. These properties make it particularly suitable for applications in light-curing materials and UV coatings .
属性
IUPAC Name |
2-(8-tricyclo[5.2.1.02,6]dec-3-enyloxy)ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-10(2)16(17)19-7-6-18-15-9-11-8-14(15)13-5-3-4-12(11)13/h3-4,11-15H,1,5-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCOEAIFIFURAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1CC2CC1C3C2C=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)
![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)







